N-(2-fluoro-5-methylphenyl)-4-methoxybenzamide
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Overview
Description
N-(2-fluoro-5-methylphenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a methoxy group on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-methylphenyl)-4-methoxybenzamide typically involves the reaction of 2-fluoro-5-methylbenzoic acid with 4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-methylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-fluoro-5-methylbenzoic acid or 2-fluoro-5-methylbenzaldehyde.
Reduction: Formation of N-(2-fluoro-5-methylphenyl)-4-methoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-fluoro-5-methylphenyl)-4-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or improved mechanical strength.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Industrial Applications: It can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-methylphenyl)-4-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. Additionally, the methoxy group can influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide: This compound shares a similar structure but has a different substitution pattern on the benzamide moiety.
N-(2-fluoro-5-methylphenyl)-N’-(3-fluorophenyl)urea: This compound contains a urea linkage instead of a benzamide linkage.
Uniqueness
N-(2-fluoro-5-methylphenyl)-4-methoxybenzamide is unique due to the presence of both a fluorine atom and a methoxy group, which can significantly influence its chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, binding affinity, and selectivity for specific targets, making it a valuable compound for various applications.
Biological Activity
N-(2-fluoro-5-methylphenyl)-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorine atom at the ortho position of a methyl-substituted phenyl ring, along with a methoxy group on the para position of a benzamide moiety. This specific arrangement enhances its binding affinity to various biological targets, which is crucial for its therapeutic potential.
This compound is believed to interact with specific enzymes and receptors in the body. The presence of the fluorine atom increases the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets. The methoxy group may also influence pharmacokinetic properties such as solubility and metabolic stability, making it a candidate for further drug development.
Anticancer Potential
Recent studies have indicated that this compound exhibits significant anticancer properties. Preliminary findings suggest that it may inhibit cell proliferation in various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds structurally related to this compound have shown promising results in inhibiting growth in cancer models, highlighting its potential as an anticancer agent .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it useful in treating conditions characterized by chronic inflammation. The interaction with specific inflammatory mediators may reduce cytokine production or inhibit signaling pathways associated with inflammation .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Unique Features |
---|---|
N-(2-fluoro-4-methylphenyl)-2-methoxybenzamide | Fluorine at ortho position |
N-(3-chloro-5-methylphenyl)-4-methoxybenzamide | Chlorine substitution instead of fluorine |
N-(2-fluoro-3-nitrophenyl)-4-methoxybenzamide | Nitro group addition affecting reactivity |
N-(3-bromo-5-methylphenyl)-4-methoxybenzamide | Bromine substitution influencing biological activity |
This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological activity compared to similar compounds.
Case Studies and Research Findings
- Anticancer Activity : A study evaluating various benzamide derivatives found that modifications similar to those in this compound resulted in significant inhibition of cancer cell lines, suggesting that this compound could be a lead candidate for further development .
- Inflammation Models : In vitro assays demonstrated that compounds related to this compound can significantly reduce pro-inflammatory cytokines in macrophage cultures, indicating potential therapeutic applications in inflammatory diseases .
- Kinase Inhibition : Research into small molecule kinase inhibitors has highlighted that compounds similar to this compound may act on key signaling pathways involved in tumor growth and progression .
Properties
Molecular Formula |
C15H14FNO2 |
---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H14FNO2/c1-10-3-8-13(16)14(9-10)17-15(18)11-4-6-12(19-2)7-5-11/h3-9H,1-2H3,(H,17,18) |
InChI Key |
VKAHZFZZVLGGAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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